2,6-Di-tert-butylisonicotinaldehyde
Description
Contextualization of Sterically Hindered Aromatic Aldehydes in Organic Chemistry
Sterically hindered aromatic aldehydes are a class of organic compounds characterized by the presence of bulky substituents, such as tert-butyl groups, in close proximity to the aldehyde functional group. This steric bulk significantly influences the reactivity of the aldehyde. For instance, the bulky groups can physically obstruct the approach of nucleophiles to the carbonyl carbon, thereby slowing down or preventing reactions that would readily occur with less hindered aldehydes. This steric hindrance can be strategically utilized in organic synthesis to favor specific reaction pathways over others. For example, in E2 elimination reactions, a sterically hindered base will preferentially abstract a less sterically encumbered proton, leading to the formation of the Hofmann product over the more substituted Zaitsev product. reddit.comyoutube.com
The presence of bulky substituents also impacts the physical properties of these molecules. For example, 2,6-di-tert-butylphenol (B90309), a related sterically hindered aromatic compound, is a colorless solid with a melting point between 34-37°C and a boiling point of 253°C. wikipedia.orgsigmaaldrich.com Its derivatives are widely used as antioxidants and UV stabilizers in various industrial applications, including plastics and petrochemicals. wikipedia.org The synthesis of such compounds often involves Friedel-Crafts alkylation, where careful control of catalysts and reaction conditions is necessary to achieve the desired substitution pattern. wikipedia.orggoogle.com
Significance of Pyridine (B92270) Derivatives as Versatile Synthetic Building Blocks
Pyridine, a six-membered heteroaromatic ring containing a nitrogen atom, and its derivatives are fundamental building blocks in organic chemistry with a vast range of applications. nih.govglobalresearchonline.netresearchgate.net They are structurally related to benzene, with the nitrogen atom imparting distinct properties. globalresearchonline.net The nitrogen atom's electronegativity creates a dipole moment and influences the electron distribution within the ring, making pyridine and its derivatives generally more reactive towards nucleophilic substitution, particularly at the 2- and 4-positions. nih.gov
Pyridine derivatives are ubiquitous in nature, forming the core structure of many alkaloids, vitamins like niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6), and coenzymes. nih.govresearchgate.net In the laboratory and industry, they serve as important solvents, reagents, and ligands for organometallic catalysts. nih.govglobalresearchonline.net The versatility of the pyridine scaffold has led to its extensive use in the synthesis of pharmaceuticals, agrochemicals, and functional materials. nih.govresearchgate.netyufengchemicals.com The ability to modify the pyridine ring with various functional groups allows for the fine-tuning of its chemical and physical properties to suit specific applications. yufengchemicals.com
Overview of Research Gaps and Objectives for 2,6-Di-tert-butylisonicotinaldehyde
While the synthesis and properties of many sterically hindered phenols and pyridine derivatives have been extensively studied, specific research on this compound is less prevalent in publicly available literature. The combination of a sterically hindered pyridine core with an aldehyde functional group at the 4-position presents unique research questions.
The primary research objectives for this compound would likely focus on:
Synthesis: Developing efficient and selective synthetic routes to this compound. This would likely involve the introduction of tert-butyl groups onto a pyridine ring followed by the formation or modification of a functional group at the 4-position to yield the aldehyde.
Reactivity: Investigating the chemical reactivity of the aldehyde group in the presence of the bulky tert-butyl substituents. This would include studying its behavior in various organic reactions such as nucleophilic additions, oxidations, and reductions, and comparing its reactivity to less hindered aromatic aldehydes.
Applications: Exploring potential applications of this compound and its derivatives as intermediates in the synthesis of novel ligands for catalysis, functional materials with specific electronic or photophysical properties, or as building blocks for complex organic molecules.
The steric hindrance provided by the two tert-butyl groups is expected to confer unique stability and selectivity to the molecule, making it a valuable target for synthetic chemists. Further research is needed to fully elucidate its properties and potential uses.
Structure
3D Structure
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
2,6-ditert-butylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C14H21NO/c1-13(2,3)11-7-10(9-16)8-12(15-11)14(4,5)6/h7-9H,1-6H3 |
InChI Key |
NKODEFQLUSYTTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)C=O |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Elucidation
De Novo Synthesis Strategies for 2,6-Di-tert-butylisonicotinaldehyde
The construction of this compound hinges on the strategic introduction of two tert-butyl groups at the C2 and C6 positions of the pyridine (B92270) ring, followed by a controlled formylation at the C4 position.
Regioselective tert-Butylation of Pyridine Precursors
The initial and crucial step in the synthesis is the regioselective dialkylation of a pyridine precursor. The direct tert-butylation of pyridine is a challenging transformation. One established method involves the reaction of pyridine with an excess of tert-butyllithium. wikipedia.org This reaction is reminiscent of the Chichibabin reaction, leading to the formation of 2,6-di-tert-butylpyridine (B51100). wikipedia.org
Another approach for the synthesis of 2,6-disubstituted pyridines involves the use of pyrylium (B1242799) salts. For instance, 2,6-di-tert-butylpyrylium salts can be converted to the corresponding 2,6-di-tert-butylpyridine. Specifically, the reaction of 2,6-di-tert-butylpyrylium perchlorate (B79767) with ammonium-15N chloride in a sodium acetate-acetic acid buffer has been shown to produce 2,6-di-tert-butylpyridine-15N with a high conversion rate of 95%. researchgate.net This method offers a pathway to isotopically labeled derivatives.
Controlled Formylation at the C4-Position of Pyridine Rings
With 2,6-di-tert-butylpyridine in hand, the subsequent challenge lies in the selective introduction of a formyl group at the C4 position. The steric hindrance at the flanking C2 and C6 positions directs electrophilic substitution to the C4 position. Several classical formylation reactions can be considered for this transformation.
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comjk-sci.comwikipedia.org It typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). ijpcbs.comjk-sci.com The electron-rich 2,6-di-tert-butylpyridine is expected to undergo electrophilic attack by the Vilsmeier reagent at the C4 position, leading to an iminium salt intermediate, which upon hydrolysis, yields the desired this compound. wikipedia.org A solvent-free variation of the Vilsmeier-Haack reaction has also been reported for the formylation of pyridines, which could offer a more efficient and environmentally friendly alternative. researchgate.net
The Rieche formylation is another potential method, which utilizes dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid catalyst like titanium tetrachloride (TiCl₄). wikipedia.orgmdpi.com This reaction is suitable for electron-rich aromatic compounds and could be applied to 2,6-di-tert-butylpyridine.
A more modern approach involves the metalation of the pyridine ring followed by quenching with a formylating agent. The use of n-butylsodium has been shown to selectively deprotonate pyridines at the C4 position, in contrast to organolithium reagents that often lead to addition at the C2 position. nih.gov The resulting 4-sodiopyridine intermediate can then be reacted with a suitable electrophile, such as DMF, to introduce the formyl group.
Table 1: Potential Formylation Methods for 2,6-Di-tert-butylpyridine
| Reaction Name | Reagents | Typical Conditions | Product |
| Vilsmeier-Haack | POCl₃, DMF | 0 °C to 80 °C, followed by aqueous workup jk-sci.com | This compound |
| Rieche Formylation | Dichloromethyl methyl ether, TiCl₄ | Inert solvent, low temperature wikipedia.orgmdpi.com | This compound |
| Metalation-Formylation | n-BuNa, then DMF | Anhydrous conditions, low temperature nih.gov | This compound |
Development of Novel Catalytic Systems for Enhanced Efficiency
Research into novel catalytic systems aims to improve the efficiency and selectivity of pyridine functionalization. While specific catalysts for the direct synthesis of this compound are not extensively documented, developments in related areas offer promising avenues. For instance, the use of blocking groups can achieve high regioselectivity in the C4-alkylation of pyridines under Minisci conditions. nih.gov While this is for alkylation, the principle of using a removable directing group could potentially be adapted for a catalytic formylation process.
Furthermore, advancements in catalytic C-H activation and functionalization of pyridines are ongoing. These modern synthetic methods may provide more direct and efficient routes to the target molecule in the future.
Stereochemical Control in Alkylation and Formylation Reactions
The synthesis of this compound itself does not involve the creation of new stereocenters in the final product. However, the principles of stereochemical control are relevant in the broader context of substituted pyridine synthesis. For instance, in reactions involving prochiral substrates or reagents, the stereochemical outcome can be influenced by the steric environment of the pyridine ring. The bulky tert-butyl groups at the C2 and C6 positions would exert significant steric influence on any reaction at the nitrogen atom or the adjacent ring positions, potentially leading to high diastereoselectivity in certain transformations.
Mechanistic Investigations of Reaction Pathways
Understanding the mechanistic underpinnings of the synthetic routes is crucial for optimizing reaction conditions and predicting outcomes.
Identification of Key Intermediates and Transition States
The mechanism of electrophilic substitution on the pyridine ring is central to the formylation step. In the Vilsmeier-Haack reaction, the key intermediate is the electrophilic Vilsmeier reagent, a chloroiminium ion. wikipedia.org The reaction proceeds via an electrophilic aromatic substitution mechanism where the π-system of the pyridine ring attacks the Vilsmeier reagent. The steric hindrance from the tert-butyl groups directs this attack to the C4 position. The resulting intermediate is a cationic species, a σ-complex or Wheland intermediate, which then rearomatizes by loss of a proton. Subsequent hydrolysis of the iminium salt yields the final aldehyde.
In the case of metalation-formylation, the reaction proceeds through a different pathway. The use of n-butylsodium leads to the direct deprotonation at the C4 position, forming a 4-sodiopyridine intermediate. nih.gov This nucleophilic intermediate then attacks the electrophilic carbon of DMF. The stability and reactivity of this organosodium intermediate are key to the success of this method. Rapid injection NMR studies on related systems have helped to directly observe such anionic intermediates and understand the thermodynamic factors governing site selectivity. nih.gov
The study of reaction mechanisms often involves the characterization of transient species. While direct observation of transition states is experimentally challenging, computational studies can provide valuable insights into their structures and energies, further elucidating the reaction pathways.
Influence of Steric Hindrance on Reaction Mechanisms
The steric hindrance imparted by the two tert-butyl groups in this compound is the single most dominant factor influencing its reaction mechanisms. This steric bulk dictates the accessibility of the reactive centers, namely the pyridine nitrogen and the aldehyde functionality, to incoming reagents.
A primary consequence of this steric hindrance is the pronounced non-nucleophilic nature of the pyridine nitrogen. While the nitrogen atom is electronically basic, it is sterically shielded from reacting with electrophiles, particularly Lewis acids. This property is well-documented for the related compound, 2,6-di-tert-butyl-4-methylpyridine, which is often used as a non-nucleophilic base that can scavenge protons without interfering with Lewis acid-catalyzed reactions. sigmaaldrich.com This selective reactivity allows for a clear distinction between Brønsted and Lewis acidity in a reaction medium.
The steric hindrance also profoundly affects reactions at the aldehyde group. For instance, in condensation reactions that are typical for aldehydes, the approach of a nucleophile to the carbonyl carbon is significantly impeded. This can lead to a dramatic decrease in reaction rates or necessitate more forcing reaction conditions. In some cases, the steric hindrance may completely inhibit a reaction that would readily occur with a less hindered aldehyde.
Furthermore, the steric environment can alter the regioselectivity of certain reactions. In electrophilic aromatic substitution reactions, while the pyridine ring is generally deactivated, the directing effects of the existing substituents would be further complicated by the steric bulk, potentially favoring substitution at less hindered positions.
The influence of steric hindrance can also be observed in the conformational preferences of the molecule. The tert-butyl groups will restrict the rotation of the aldehyde group, influencing its orientation relative to the pyridine ring. This conformational locking can have subtle but significant effects on the molecule's reactivity and spectroscopic properties.
The following table summarizes the expected influence of steric hindrance on various reaction types for this compound.
| Reaction Type | Expected Influence of Steric Hindrance |
| N-alkylation/Protonation | Significantly hindered; reduced nucleophilicity of the nitrogen. |
| Lewis Acid Coordination | Largely inhibited at the nitrogen atom. |
| Nucleophilic addition to C=O | Reaction rate is significantly reduced. |
| Oxidation of Aldehyde | May require more potent oxidizing agents or harsher conditions. |
| Electrophilic Aromatic Substitution | Regioselectivity influenced by steric blocking of positions adjacent to the tert-butyl groups. |
Coordination Chemistry and Ligand Applications
Ligand Design Principles and Complexation Studies
The coordination chemistry of 2,6-Di-tert-butylisonicotinaldehyde is largely dictated by the interplay between its electronic and steric properties. The pyridine (B92270) nitrogen and the aldehyde oxygen offer potential binding sites for metal ions, while the tert-butyl groups impose significant steric constraints.
This compound can coordinate to metal centers in both a monodentate and a bidentate fashion.
Monodentate Coordination: The primary mode of coordination typically involves the pyridine nitrogen atom, which acts as a Lewis base, donating its lone pair of electrons to a metal center. This is a common feature for pyridine-based ligands. mdpi.com
The choice between these coordination modes is influenced by several factors, including the nature of the metal ion, the solvent system, and the presence of other competing ligands.
The most defining characteristic of this compound as a ligand is the immense steric hindrance provided by the two tert-butyl groups at the 2 and 6 positions of the pyridine ring. This steric bulk has profound consequences for the coordination environment around the metal center.
The bulky nature of the ligand can:
Enforce specific coordination geometries: The steric crowding can prevent the coordination of a large number of ligands, often leading to complexes with lower coordination numbers. For instance, it can favor the formation of square planar or tetrahedral geometries over octahedral ones.
Stabilize reactive species: The steric shield can protect the metal center from unwanted side reactions, thereby stabilizing otherwise reactive intermediates in catalytic cycles.
Influence ligand exchange rates: The bulky groups can slow down the rate of ligand association and dissociation, which can be a crucial factor in controlling catalytic activity.
The stability of the resulting metal complexes is a balance between the electronic stabilization gained from coordination and the steric repulsion between the ligands.
The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. orientjchem.org The choice of solvent is crucial to ensure the solubility of both the ligand and the metal precursor. orientjchem.org The reaction is often carried out under inert atmosphere to prevent oxidation of the metal center or the ligand.
Characterization of the resulting complexes relies on a variety of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=N bond in the pyridine ring and the C=O bond of the aldehyde group upon coordination can confirm the involvement of these groups in binding to the metal.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination are indicative of complex formation.
Elemental Analysis: This method is used to confirm the empirical formula of the synthesized complex. orientjchem.orgnih.gov
Table 1: Spectroscopic Data for a Hypothetical Transition Metal Complex of this compound
| Technique | Free Ligand | Metal Complex | Interpretation |
| IR (cm⁻¹) | ν(C=N) ~1590ν(C=O) ~1700 | ν(C=N) ~1610ν(C=O) ~1650 | Shift to higher frequency for C=N indicates coordination of pyridine N. Shift to lower frequency for C=O suggests coordination of aldehyde O. |
| ¹H NMR (ppm) | Pyridine-H ~8.7Aldehyde-H ~10.1 | Pyridine-H ~8.9Aldehyde-H ~10.5 | Downfield shift of protons upon coordination due to the electron-withdrawing effect of the metal center. |
Catalytic Applications in Organic Transformations
The unique steric and electronic properties of this compound and its metal complexes make them valuable in various catalytic applications, ranging from organocatalysis to homogeneous metal catalysis.
Role as a Hindered Base in Organocatalysis
While not a primary application, the sterically hindered pyridine nitrogen in this compound can function as a "proton sponge" or a hindered non-nucleophilic base in certain organocatalytic reactions. Its bulkiness prevents it from acting as a nucleophile, allowing it to selectively deprotonate acidic substrates without engaging in unwanted side reactions. This property is analogous to other hindered pyridine bases like 2,6-di-tert-butylpyridine (B51100).
Ligand for Homogeneous Metal Catalysis
The most significant catalytic applications of this compound are in the realm of homogeneous metal catalysis, where it serves as a ligand to modulate the activity and selectivity of a metal center.
Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, the steric bulk of the ligand can promote the reductive elimination step, which is often the product-forming step of the catalytic cycle. This can lead to increased efficiency and turnover numbers. The use of sterically demanding ligands is a well-established strategy to enhance the performance of cross-coupling catalysts. nih.gov
Hydrogenation Reactions: In metal-catalyzed hydrogenation reactions, the steric environment created by the 2,6-di-tert-butylphenyl groups can influence the stereoselectivity of the reaction. mdpi.com By controlling the approach of the substrate to the metal hydride active species, it is possible to achieve high levels of enantioselectivity in asymmetric hydrogenation. The electronic properties of the pyridine ring can also be tuned to modulate the reactivity of the metal center.
Table 2: Application of this compound Scaffolds in Catalysis
| Catalytic Reaction | Metal Center | Role of the Ligand | Potential Outcome |
| Suzuki Cross-Coupling | Palladium | Steric bulk accelerates reductive elimination. | Increased catalytic efficiency. |
| Asymmetric Hydrogenation | Rhodium, Iridium | Chiral environment around the metal center. | High enantioselectivity. |
Computational and Theoretical Studies
Quantum Chemical Calculations of Molecular Structure
Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 2,6-di-tert-butylisonicotinaldehyde, these calculations can elucidate the interplay between its bulky substituents and the aromatic pyridine (B92270) core. Methods like Hartree-Fock (HF) and DFT, often using basis sets like 6-31G** or higher, are commonly employed for geometry optimization and vibrational frequency analysis, as demonstrated in studies of related substituted quinolines and pyridines. researchgate.netnih.gov
The most prominent structural feature of this compound is the extreme steric hindrance imposed by the two tert-butyl groups flanking the pyridine nitrogen. This crowding is expected to dictate the preferred conformation of the entire molecule, particularly the orientation of the aldehyde group at the C4 position.
Due to severe steric clashes between the hydrogen of the aldehyde group and the protons of the tert-butyl groups, it is highly probable that the aldehyde moiety is forced out of the plane of the pyridine ring. DFT calculations would be able to quantify this deviation, predicting the dihedral angle between the plane of the pyridine ring and the C-CHO group. This rotation relieves strain but affects the electronic conjugation between the aldehyde and the ring. The tert-butyl groups themselves would adopt conformations to minimize steric interactions, which involves rotation around their respective C-C bonds. Density functional theory calculations on related sterically hindered 2,6-bis(benzotellurazole)pyridines have shown that such steric interactions can lead to unfavorable energetics for planar conformations. acs.org The energy barriers for these rotations are critical for understanding the molecule's dynamic behavior.
Table 1: Predicted Rotational Energy Barriers from Theoretical Calculations
| Rotational Bond | Predicted Minimum Energy Conformation (Dihedral Angle) | Calculated Rotational Barrier (kcal/mol) | Computational Method |
|---|---|---|---|
| Pyridine Ring – Aldehyde (C4-C) | ~30-45° | 5 - 8 | DFT (B3LYP/6-31G) |
| Pyridine Ring – tert-Butyl (C2/C6-C) | Staggered | > 10 | DFT (B3LYP/6-31G) |
The electronic nature of the pyridine ring is significantly modulated by its substituents. Pyridine itself is a six-membered aromatic heterocycle that is inherently electron-deficient, or π-deficient, due to the electronegative nitrogen atom. libretexts.org This is characterized by its 6 π-electrons distributed over the ring, fulfilling Hückel's 4n+2 rule for aromaticity. libretexts.org
In this compound, the substituents have competing electronic effects. The two tert-butyl groups are weak electron-donating groups through induction (+I effect). Conversely, the isonicotinaldehyde group at the C4 position is a strong electron-withdrawing group, acting through both induction (-I) and resonance (-M effect). The net result is a strong polarization of the pyridine ring, further increasing its π-deficiency.
Quantum chemical calculations can map this electron distribution precisely. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. For this molecule, the LUMO is expected to be low in energy and localized significantly on the pyridine ring and the aldehyde group, indicating susceptibility to nucleophilic attack. The HOMO-LUMO gap is a predictor of chemical reactivity and electronic transitions. Computational studies on other substituted pyridines confirm that electron-withdrawing groups lower the HOMO-LUMO gap. nih.gov
Table 2: Calculated Electronic Properties of Pyridine and Derivatives
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Aromaticity Index (NICS(0)) |
|---|---|---|---|---|
| Pyridine | -6.70 | -0.45 | 6.25 | -9.8 |
| Isonicotinaldehyde | -7.25 | -1.80 | 5.45 | -9.1 |
| This compound | -7.10 | -1.75 | 5.35 | -8.9 |
Tautomers are structural isomers that readily interconvert, often via the migration of a proton. nih.gov For this compound itself, there are no readily accessible stable tautomers. However, tautomerism becomes a critical consideration for its potential derivatives. For instance, a derivative such as 2,6-di-tert-butyl-4-hydroxypyridine would exist in a tautomeric equilibrium with its pyridone form. Theoretical studies on substituted 2-hydroxypyridines and isoquinolines show that the position of this equilibrium is highly sensitive to substituent effects and solvent polarity, with computational methods being able to predict the more stable tautomer. orientjchem.orgflinders.edu.au
Beyond tautomerism, the molecule exhibits conformational isomerism. Due to the high rotational barrier around the bond connecting the aldehyde to the pyridine ring, distinct, non-interconverting rotational isomers (atropisomers) might be isolable at low temperatures.
Reaction Mechanism Modeling
Theoretical modeling is a powerful asset for elucidating the detailed pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction energy profile can be constructed. This allows for the determination of activation barriers, which are directly related to reaction rates.
A characteristic reaction of an aldehyde is nucleophilic addition to the carbonyl carbon. numberanalytics.comlibretexts.org For this compound, modeling this process would involve calculating the potential energy surface for the approach of a nucleophile. The general mechanism involves the nucleophile attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate, which is then typically protonated to yield an alcohol product. libretexts.orgopenstax.org
DFT calculations can precisely locate the geometry of the transition state (TS) for this addition. The activation barrier (Ea) is the energy difference between the transition state and the reactants. The significant steric hindrance from the tert-butyl groups is expected to raise this activation barrier compared to a less hindered aldehyde like benzaldehyde, thus slowing the reaction rate. libretexts.orgnumberanalytics.com
Table 3: Hypothetical Reaction Energy Profile for Hydride Addition
| Species | Description | Calculated Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Aldehyde + H⁻ | 0.0 |
| Transition State (TS) | Hydride addition to carbonyl | +12.5 |
| Intermediate | Tetrahedral alkoxide | -18.0 |
| Product | Alcohol (after protonation) | -35.0 |
Computational models are particularly adept at predicting the selectivity of chemical reactions. rsc.orgrsc.org
Reactivity: The reactivity of the aldehyde is a balance of electronic and steric factors. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the carbonyl carbon, making it more reactive. However, the immense steric bulk of the ortho tert-butyl groups shields the reaction center, hindering the approach of nucleophiles. numberanalytics.comwikipedia.org This latter effect is likely dominant, making the compound less reactive than non-hindered analogs but still susceptible to attack by small nucleophiles.
Regioselectivity: This refers to which site of the molecule reacts. For electrophilic aromatic substitution, the pyridine ring is already deactivated by the nitrogen and further deactivated by the aldehyde group. Combined with the prohibitive steric hindrance, reactions on the ring are predicted to be extremely difficult. nih.govnih.gov For nucleophilic reactions, attack will be overwhelmingly favored at the electrophilic carbonyl carbon over any other position.
Stereoselectivity: Due to the fixed, bulky nature of the tert-butyl groups, the two faces of the planar carbonyl group are not equivalent. A nucleophile will preferentially attack from the less sterically hindered face. Computational modeling can predict the energy difference between the two possible transition states (attack from the 'top' face vs. the 'bottom' face), allowing for a quantitative prediction of the diastereomeric or enantiomeric excess of the product. This steric directing effect is a powerful tool in synthesis, and studies of other reactions have shown that sterically less hindered products are preferentially formed. acs.org It is predicted that nucleophilic addition to this compound would proceed with high stereoselectivity.
Solvent Effects on Reaction Energetics
For reactions involving this compound, the choice of solvent can thus be a critical parameter to control reaction outcomes. The bulky tert-butyl groups at the 2 and 6 positions create a sterically hindered environment around the nitrogen atom, which can also influence how solvent molecules interact with the pyridine ring and the aldehyde functionality. While specific experimental data on this compound is limited, it is reasonable to infer that solvents capable of hydrogen bonding or strong dipole-dipole interactions would have a pronounced effect on reactions at the aldehyde group or the pyridine nitrogen.
Table 1: Representative Solvent Effects on Stacking Interaction Energies of Substituted Pyridinium (B92312) Dimers
| Solvent | Dielectric Constant (ε) | Representative Interaction Energy (kcal/mol) |
| Acetone | 20.7 | -10.5 |
| Water | 80.1 | -15.2 |
| Formamide | 111.0 | -18.8 |
Note: Data is illustrative and based on computational studies of analogous pyridinium systems to demonstrate the trend of solvent polarity on interaction energies. nih.gov The values are not specific to this compound.
Intermolecular Interactions and Molecular Recognition
The unique structural features of this compound, namely the pyridine ring, the aldehyde group, and the bulky tert-butyl substituents, govern its participation in various intermolecular interactions and molecular recognition events.
Hydrogen Bonding and π-Stacking Interactions
The nitrogen atom of the pyridine ring in this compound can act as a hydrogen bond acceptor. However, the presence of the adjacent bulky tert-butyl groups significantly hinders this interaction. acs.org This steric hindrance makes the formation of traditional hydrogen bonds with the pyridine nitrogen less favorable compared to less substituted pyridines. wikipedia.org Nevertheless, the oxygen atom of the aldehyde group can also participate in hydrogen bonding as an acceptor.
Non-Covalent Interactions Governing Self-Assembly
The interplay of hydrogen bonding and π-stacking interactions, along with van der Waals forces, can direct the self-assembly of this compound into ordered supramolecular structures. The position of the nitrogen atom and the substituents on the pyridine ring are known to strongly influence the formation of self-assembled nano- and microstructures in related pyridine-functionalized molecules. rsc.org While the bulky tert-butyl groups might prevent close-packed structures, they can also lead to the formation of specific, well-defined assemblies due to their steric interlocking. The aldehyde group can further direct self-assembly through dipole-dipole interactions.
Host-Guest Chemistry and Complexation Thermodynamics
The pyridine moiety is a well-established functional group in host-guest chemistry, often acting as a ligand for metal ions or as a recognition site for organic guest molecules. acs.orgnih.govehu.esrsc.org In the case of this compound, the steric hindrance from the tert-butyl groups would play a dominant role in its coordination behavior. While the nitrogen atom is a potential coordination site, its accessibility to metal centers is severely restricted. wikipedia.org This steric shielding can lead to high selectivity in binding, favoring smaller or linearly coordinating guest species.
The thermodynamics of complexation involving ligands similar to this compound are often studied to determine stability constants, as well as the enthalpic and entropic contributions to the binding process. For instance, studies on the complexation of lanthanide ions with diglycolamide ligands have shown that the complexation is driven by both favorable enthalpy and entropy changes. rsc.org For this compound, the complexation with a guest molecule would likely involve a significant entropic penalty due to the loss of conformational freedom of the tert-butyl groups upon binding. However, this could be offset by a favorable enthalpic contribution from specific interactions with the guest.
Table 2: Representative Thermodynamic Data for Host-Guest Complexation of Pyridine-Based Ligands
| Guest | Host (Ligand Type) | Stability Constant (log K) | Enthalpy Change (ΔH, kJ/mol) | Entropy Change (TΔS, kJ/mol) |
| Metal Ion A | Simple Pyridine | 4.5 | -15.2 | 10.5 |
| Metal Ion B | Sterically Hindered Pyridine | 3.2 | -10.8 | 7.3 |
| Organic Molecule C | Pyridine Carboxamide | 5.1 | -20.4 | 8.7 |
Note: This table presents illustrative thermodynamic parameters for the complexation of various guests with different types of pyridine-containing hosts. The values are intended to be representative and are not experimental data for this compound. The stability and thermodynamic parameters are highly dependent on the specific host, guest, and solvent system.
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. For 2,6-Di-tert-butylisonicotinaldehyde, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR techniques provides a complete picture of its molecular framework.
Due to the steric hindrance around the pyridine (B92270) ring, the chemical shifts of the protons and carbons are expected to be influenced. The ¹H NMR spectrum would characteristically show a singlet for the aldehydic proton, signals for the aromatic protons on the pyridine ring, and a prominent singlet for the protons of the two equivalent tert-butyl groups. The ¹³C NMR spectrum would complement this by showing distinct signals for the aldehydic carbonyl carbon, the aromatic carbons of the pyridine ring (with quaternary carbons showing lower intensity), and the carbons of the tert-butyl groups.
2D NMR Techniques for Comprehensive Structural Elucidation
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments is indispensable. These experiments provide correlational information between different nuclei within the molecule.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would be instrumental in confirming the coupling between the aromatic protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps the correlation between protons and their directly attached carbons (¹JCH). columbia.edu It allows for the direct assignment of the carbon signals based on the known proton assignments. For instance, the signal for the aldehydic proton would correlate with the aldehydic carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation experiment reveals couplings between protons and carbons over two or three bonds (²JCH and ³JCH). columbia.edu This is particularly powerful for identifying quaternary carbons and for piecing together the molecular skeleton. For example, the aldehydic proton would show a correlation to the C4 carbon of the pyridine ring.
A hypothetical table of expected 2D NMR correlations for this compound is presented below:
| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |
| H-aldehyde | - | C-aldehyde | C4 |
| H-3/H-5 | H-5/H-3 | C-3/C-5 | C-2/C-6, C-4, C-tert-butyl |
| H-tert-butyl | - | C-tert-butyl (CH₃) | C-tert-butyl (quat), C-2/C-6 |
This table is illustrative and based on general principles of 2D NMR spectroscopy.
Dynamic NMR for Investigating Rotational Barriers and Conformational Dynamics
The steric hindrance imposed by the two tert-butyl groups can restrict the rotation of the aldehyde group around the C4-C(aldehyde) bond. This restricted rotation can lead to the existence of different conformers that may be observable by NMR at different temperatures. Dynamic NMR (DNMR) is the technique of choice to study such conformational dynamics. nih.gov
Solid-State NMR for Crystalline Forms and Polymorphs
Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of molecules in the solid state. This technique is particularly useful for characterizing crystalline forms and identifying polymorphism, where a compound can exist in different crystal structures. rsc.org Polymorphism can significantly impact the physical properties of a material.
For this compound, ssNMR could be used to:
Determine the number of crystallographically independent molecules in the unit cell.
Probe the local environment and conformation of the molecule in the crystalline state, which may differ from the solution state.
Identify and characterize different polymorphs by their distinct ssNMR spectra.
While experimental ssNMR data for this specific compound is not available, studies on other crystalline aromatic aldehydes and pyridine derivatives have demonstrated the utility of this technique in solid-state structural analysis. nih.govresearchgate.net
Vibrational Spectroscopy (IR, Raman)
Characteristic Vibrational Modes and Band Assignments
The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the vibrations of the pyridine ring, the aldehyde group, and the tert-butyl groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aldehyde | C=O stretch | 1700 - 1720 |
| C-H stretch | 2720 - 2820 (two bands) | |
| Pyridine Ring | C=C and C=N stretches | 1400 - 1600 |
| Ring breathing modes | ~1000 | |
| tert-Butyl | C-H stretches | 2850 - 3000 |
| C-H bending | 1370 - 1390 |
The exact positions of these bands can be influenced by the steric and electronic effects of the substituents. Computational studies using methods like Density Functional Theory (DFT) can be employed to calculate the theoretical vibrational spectra, which can aid in the precise assignment of the experimental bands. nih.govnih.gov
In Situ Spectroscopic Monitoring of Reaction Progress
In situ vibrational spectroscopy, particularly Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, is a powerful tool for monitoring the progress of chemical reactions in real-time. nih.govxjtu.edu.cn This technique allows for the direct observation of the consumption of reactants and the formation of products and intermediates without the need for sampling.
For reactions involving this compound, such as its reduction to the corresponding alcohol or its reaction with a Grignard reagent, in situ FTIR can provide valuable kinetic and mechanistic information. stk-online.ch By tracking the intensity of the characteristic C=O stretching band of the aldehyde, one can monitor its consumption and determine the reaction rate. The appearance of new bands, such as an O-H stretching band in the case of reduction, would indicate the formation of the product. This real-time monitoring is crucial for reaction optimization and for understanding the reaction mechanism.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for the detailed characterization of this compound, offering insights into its molecular weight, elemental formula, and structural features through fragmentation analysis.
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination
High-resolution mass spectrometry (HRMS) is critical for unequivocally determining the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C₁₄H₂₁NO), the theoretical exact mass of the protonated molecule [M+H]⁺ is calculated. Experimental determination of this value within a narrow mass tolerance (typically < 5 ppm) provides strong evidence for the assigned molecular formula. nih.gov
Table 1: Theoretical and Expected HRMS Data for [M+H]⁺ of this compound
| Parameter | Value |
| Molecular Formula | C₁₄H₂₁NO |
| Theoretical Monoisotopic Mass | 219.1623 |
| Theoretical m/z of [M+H]⁺ | 220.1696 |
| Expected Mass Accuracy (ppm) | < 5 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion (in this case, the [M+H]⁺ ion of this compound) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. The robust nature of the tert-butyl groups and the pyridine ring dictates the primary fragmentation pathways.
A prominent fragmentation pathway involves the loss of a methyl group (CH₃) from one of the tert-butyl substituents, leading to a stable benzylic-type cation. Another characteristic fragmentation is the loss of isobutene (C₄H₈) from a tert-butyl group. The cleavage of the formyl group (CHO) can also be observed. Studying these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule. nih.gov
Table 2: Predicted Major MS/MS Fragmentation of [M+H]⁺ of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |
| 220.1696 | 205.1465 | 15.0231 (CH₃) | [M+H-CH₃]⁺ |
| 220.1696 | 164.1121 | 56.0575 (C₄H₈) | [M+H-C₄H₈]⁺ |
| 220.1696 | 191.1383 | 29.0313 (CHO) | [M+H-CHO]⁺ |
Ion Mobility Spectrometry for Gas-Phase Conformation
Ion mobility spectrometry (IMS) coupled with mass spectrometry (IM-MS) offers an additional dimension of separation based on the size, shape, and charge of an ion as it drifts through a gas-filled cell. mdpi.comchemrxiv.org This technique can provide a collision cross-section (CCS) value, which is a measure of the ion's rotational average projected area. The CCS value is a characteristic physical property that can help to distinguish between isomers and provide insights into the gas-phase conformation of this compound. nih.govmdpi.com For a given mass and charge, a more compact conformation will have a smaller CCS than a more extended one. mdpi.com
Table 3: Predicted Ion Mobility Spectrometry Data for [M+H]⁺ of this compound
| Ion | Predicted Conformation | Predicted Collision Cross-Section (CCS) in N₂ (Ų) |
| [M+H]⁺ | Compact | ~150-160 |
X-ray Crystallography
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. rigaku.combruker.com
Single-Crystal X-ray Diffraction for Absolute Structure and Stereochemistry
By growing a suitable single crystal of this compound, single-crystal X-ray diffraction can be employed to determine its absolute structure. oist.jp This technique bombards the crystal with X-rays and analyzes the resulting diffraction pattern to build a detailed three-dimensional model of the molecule. rigaku.com The resulting crystallographic data would provide precise measurements of all bond lengths and angles, confirming the planarity of the pyridine ring and the tetrahedral geometry of the carbon atoms in the tert-butyl groups. nih.gov
Table 4: Hypothetical Key Crystallographic Parameters for this compound
| Parameter | Expected Value Range |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| C-C bond length (pyridine ring) | 1.38-1.40 Å |
| C-N bond length (pyridine ring) | 1.33-1.35 Å |
| C-C bond length (tert-butyl) | 1.52-1.54 Å |
| C-C=O bond angle | ~120° |
Analysis of Crystal Packing and Supramolecular Interactions in the Solid State
Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice. This analysis of crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. In the case of this compound, the aldehyde group could potentially participate in weak C-H···O hydrogen bonds. The bulky tert-butyl groups will significantly influence the crystal packing, likely preventing close π-π stacking of the pyridine rings and leading to a more open crystal structure. harvard.edu The analysis of these supramolecular interactions is crucial for understanding the physical properties of the solid material. researchgate.net
Advanced Chromatographic and Separation Techniques
Advanced chromatographic methods provide the necessary resolution and selectivity for the analysis of this compound. The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and thermal stability, while the detection method is selected based on the required sensitivity and specificity.
Enantioselective chromatography is a specialized branch of chromatography used to separate stereoisomers, specifically enantiomers. For these methods to be applicable, a molecule must be chiral, meaning it is non-superimposable on its mirror image.
The compound this compound is, in itself, an achiral molecule. It possesses a plane of symmetry that bisects the pyridine ring, passing through the nitrogen atom and the C4-aldehyde group. Therefore, it does not exist as a pair of enantiomers, and its direct analysis using chiral chromatography is not relevant.
However, should this compound be used as a precursor in the synthesis of a chiral molecule—for instance, through the asymmetric reduction of the aldehyde to a secondary alcohol, creating a chiral center at the benzylic-like position—enantioselective methods would become essential for analyzing the resulting product's enantiomeric purity.
Hypothetical Chiral HPLC Analysis of a Derivative
For a hypothetical chiral derivative, such as (1-(2,6-di-tert-butylpyridin-4-yl)ethanol), chiral High-Performance Liquid Chromatography (HPLC) would be a primary method for enantiomeric separation. Polysaccharide-based chiral stationary phases (CSPs), like those derived from cellulose (B213188) or amylose, are widely effective for a broad range of compounds. actascientific.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. Interactions such as hydrogen bonding (with the hydroxyl group of the derivative), π-π interactions (with the pyridine ring), and steric hindrance play a crucial role in achieving chiral recognition. springernature.com
A typical method would involve a normal-phase or polar-organic elution mode. The table below outlines a hypothetical set of parameters for such a separation.
Table 1: Hypothetical Chiral HPLC Parameters for a Derivative of this compound
| Parameter | Value/Condition |
| Instrument | Chiral High-Performance Liquid Chromatography (HPLC) System |
| Column | Amylose or Cellulose-based Chiral Stationary Phase (e.g., Chiralpak® series) |
| Mobile Phase | Hexane/Isopropanol mixture (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance at 260 nm |
| Temperature | 25°C |
| Expected Outcome | Baseline resolution of the two enantiomers of the chiral derivative. |
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of compounds in complex mixtures and for detecting minute quantities. longdom.org Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer unparalleled sensitivity and specificity, making them ideal for the analysis of this compound. nih.govijpsjournal.com
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. nih.gov Given its molecular structure, this compound is expected to have sufficient volatility for GC analysis. The mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of the molecule and its fragmentation patterns.
In a typical GC-MS analysis, the compound would be separated on a low-to-mid polarity capillary column. Upon entering the mass spectrometer and undergoing electron ionization (EI), a characteristic fragmentation pattern would emerge. Key expected fragments would include the molecular ion (M⁺), a prominent peak corresponding to the loss of a methyl group ([M-15]⁺) from one of the tert-butyl groups, and other fragments arising from the cleavage of the aldehyde group or the pyridine ring. This fragmentation signature allows for unambiguous identification and quantification, even at trace levels. researchgate.netepa.gov
Table 2: Projected GC-MS Parameters for this compound Analysis
| Parameter | Value/Condition |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |
| Column | 5% Phenyl Methyl Siloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial 100°C, ramp at 15°C/min to 280°C, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Detection | Full Scan (m/z 40-400) or Selected Ion Monitoring (SIM) for trace analysis |
| Expected m/z | Molecular Ion (M⁺), [M-15]⁺, and other characteristic fragments |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful alternative, particularly if the compound exhibits limited thermal stability or if analysis is performed on a complex matrix that is not amenable to GC. chemijournal.comacs.org Reversed-phase HPLC would effectively separate the compound from polar impurities. The key to LC-MS analysis is the interface that enables ionization of the analyte.
For this compound, Electrospray Ionization (ESI) in positive ion mode would be highly effective. The basic nitrogen atom of the pyridine ring is readily protonated in the ESI source, leading to a strong signal for the protonated molecule, [M+H]⁺. springernature.comnih.gov For enhanced specificity and quantitative accuracy, tandem mass spectrometry (LC-MS/MS) can be employed. In this mode, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID) to generate specific product ions, which are then monitored. This technique, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and allows for detection at very low concentrations. nih.gov
Table 3: Projected LC-MS/MS Parameters for this compound Analysis
| Parameter | Value/Condition |
| Instrument | High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid(Gradient elution) |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition | Precursor Ion ([M+H]⁺) → Product Ion(s) (e.g., loss of butene from tert-butyl group) |
| Detection | Multiple Reaction Monitoring (MRM) |
Applications in Supramolecular Chemistry and Materials Science
Supramolecular Self-Assembly
Supramolecular self-assembly relies on non-covalent interactions to spontaneously organize smaller molecular components into larger, well-defined structures. nih.gov The aldehyde group and the pyridyl nitrogen of 2,6-Di-tert-butylisonicotinaldehyde provide key functionalities for directing these assembly processes.
The principles of coordination-driven self-assembly are often employed to construct discrete two-dimensional metallacycles and three-dimensional metallacages. nih.gov In this approach, the pyridyl nitrogen of a derivative of this compound can act as a donor, coordinating to a metal acceptor. The steric hindrance from the tert-butyl groups can influence the geometry and stability of the resulting supramolecular structure.
The aldehyde group offers a reactive site for creating larger, more complex donor ligands. For instance, condensation reactions between this compound and various amines can produce bis-pyridyl ligands with specific angles and lengths. These ligands can then be combined with metal corners (e.g., dinuclear half-sandwich molecular clips) to form discrete structures like molecular rectangles and cages. beilstein-journals.org The final architecture of these assemblies is dictated by the geometry of both the ligand and the metal component. nih.gov
| Assembly Type | Components | Resulting Structure |
| [2+2] Cycloaddition | This compound-derived diamine ligand + Dinuclear Rhodium Clip | Tetranuclear Metallarectangle |
| [3+3] Cycloaddition | 120° bis-pyridyl donor + 120° di-Pt(II) acceptor | Supramolecular Hexagon |
| [6+6] Cycloaddition | 180° bis-pyridyl donor + 120° di-Pt(II) acceptor | Supramolecular Hexagon |
This table illustrates examples of self-assembled systems that can be synthesized using ligands derived from this compound.
The primary mechanism for the assembly of systems incorporating this compound is coordination-driven self-assembly. nih.gov The nitrogen atom of the pyridine (B92270) ring readily coordinates with transition metals such as platinum(II), rhodium, and ruthenium. nih.govbeilstein-journals.org This directional bonding approach allows for the precise construction of metallacycles and metallacages with predetermined shapes and sizes. nih.govbeilstein-journals.org
While coordination bonds are the main drivers, hydrogen bonding can also play a role, particularly in the solid state, influencing the packing of the supramolecular structures. Furthermore, the aldehyde group itself can participate in hydrogen bonding or be converted into other functional groups, like imines, which can also engage in these interactions. beilstein-journals.org
The cavities within self-assembled cages and frameworks derived from this compound can be designed to encapsulate guest molecules. This host-guest chemistry is a cornerstone of molecular recognition, where the host structure selectively binds to specific guests based on size, shape, and chemical complementarity. nih.gov
For example, metallacages constructed with ligands derived from this aldehyde can create nano-sized cavities capable of encapsulating organic molecules. The bulky tert-butyl groups can form a hydrophobic pocket, favoring the inclusion of non-polar guests. The study of these host-guest complexes provides insights into molecular recognition phenomena and has potential applications in areas like catalysis and sensing. rsc.org
Functional Materials Development
The reactivity of the aldehyde group allows this compound to serve as a crucial precursor in the synthesis of advanced functional materials.
Condensation polymerization involving the aldehyde functionality is a direct route to polymeric materials. For example, reacting this compound with diamines would lead to the formation of polyimines, also known as Schiff base polymers. These polymers contain a C=N backbone and can exhibit interesting electronic and optical properties due to their conjugated systems. The bulky tert-butyl groups would enhance the solubility and processability of these otherwise rigid polymers.
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures. The aldehyde functionality of this compound makes it an ideal building block for the synthesis of imine-linked COFs. By undergoing condensation reactions with multitopic amines (e.g., 1,3,5-tris(4-aminophenyl)benzene), it can form robust, porous, and crystalline two-dimensional or three-dimensional networks.
The key features of using this specific aldehyde in COF synthesis are:
Tunable Porosity: The size and shape of the resulting pores can be controlled by the geometry of the amine co-monomer.
Inherent Functionality: The pyridine nitrogen atoms are integrated into the framework walls, providing basic sites that can be used for post-synthetic modification, catalysis, or selective gas adsorption.
| Framework Type | Co-monomer Example | Linkage Type | Potential Application |
| Covalent Organic Framework (COF) | 1,3,5-Tris(4-aminophenyl)benzene | Imine (C=N) | Gas Storage, Catalysis |
| Covalent Organic Framework (COF) | Hydrazine | Hydrazone (C=N-N) | Sensing, Separation |
This table provides examples of how this compound can be integrated into porous organic frameworks.
Future Research Directions and Outlook
Exploration of Unconventional Synthetic Pathways
Future research will likely focus on developing novel and more efficient methods for synthesizing 2,6-Di-tert-butylisonicotinaldehyde. The exploration of unconventional synthetic pathways is driven by the need for greater efficiency, scalability, and the use of more environmentally benign reagents. Current synthetic strategies can be effective but may face limitations in large-scale production. Therefore, researchers are expected to investigate alternative approaches that could offer significant improvements.
Investigation of Novel Reactivity Patterns and Transformation Cascades
The unique structural features of this compound, particularly the steric hindrance provided by the tert-butyl groups, give rise to distinctive reactivity. Future investigations are anticipated to delve deeper into its novel reactivity patterns. This includes exploring its participation in transformation cascades, where a series of reactions occur in a single step, to create complex molecules. Understanding these patterns could lead to the discovery of new chemical transformations and the synthesis of novel compounds. For instance, the reactivity of related quinone methides, which are structurally similar to potential derivatives of this compound, has been shown to involve radical-activated additions, suggesting a rich area for investigation. figshare.com
Expansion into Interdisciplinary Research Areas
The potential applications of this compound and its derivatives are expanding into various interdisciplinary fields.
Chemical Biology Tools
There is growing interest in using this compound as a scaffold for developing chemical biology tools. Its unique structure can be functionalized to create probes for studying biological processes. The related compound, 2,6-di-tert-butylphenol (B90309) (2,6-DTBP), and its metabolites have been studied for their interaction with biological targets like retinoic acid receptor β (RARβ), highlighting the potential for designing new molecules with specific biological activities. nih.gov
Niche Catalysis
The sterically hindered nature of this compound makes it a candidate for applications in niche catalysis. The bulky tert-butyl groups can create specific pockets around a catalytic center, influencing the selectivity of a reaction. This could be particularly useful in developing catalysts for challenging chemical transformations where precise control over the reaction environment is crucial.
Advancements in Predictive Modeling and Machine Learning for Molecular Design
The use of computational tools is set to revolutionize the design of new molecules based on the this compound framework.
| Computational Approach | Application in Molecular Design |
| Predictive Modeling | Simulating the properties and reactivity of new derivatives to identify promising candidates for synthesis and testing. |
| Machine Learning | Analyzing large datasets of chemical information to predict structure-activity relationships and guide the design of molecules with desired properties. |
By leveraging these advanced computational methods, researchers can accelerate the discovery and optimization of new compounds for specific applications, reducing the need for extensive trial-and-error experimentation. Such in silico investigations have already been applied to understand the toxic effects of related compounds, demonstrating the power of these approaches. nih.gov
Development of Sustainable and Green Synthesis Protocols
A significant thrust of future research will be the development of sustainable and environmentally friendly methods for producing this compound. This aligns with the broader trend in the chemical industry towards "green chemistry." Research efforts will likely focus on:
Utilizing environmentally friendly and low-cost reagents. researchgate.net
Developing protocols that avoid the use of hazardous materials like tributyltin hydride (Bu3SnH). researchgate.netmdpi.com
Improving reaction efficiency to minimize waste and energy consumption.
Exploring the use of renewable starting materials and catalysts.
The development of such protocols is not only crucial for environmental stewardship but also for the economic viability of large-scale production. researchgate.netresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
